2-Benzyl-3,4-diethyl-6-methylphenol
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Overview
Description
2-Benzyl-3,4-diethyl-6-methylphenol is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,4-diethyl-6-methylphenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on an aromatic ring with a nucleophile.
Suzuki–Miyaura Coupling: This cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3,4-diethyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Benzyl-3,4-diethyl-6-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-3,4-diethyl-6-methylphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-methylphenol: Similar structure but lacks the diethyl substituents.
3,4-Diethylphenol: Similar structure but lacks the benzyl and methyl substituents.
Properties
CAS No. |
917774-47-1 |
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Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-benzyl-3,4-diethyl-6-methylphenol |
InChI |
InChI=1S/C18H22O/c1-4-15-11-13(3)18(19)17(16(15)5-2)12-14-9-7-6-8-10-14/h6-11,19H,4-5,12H2,1-3H3 |
InChI Key |
KNXYHAKKRKFIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1)C)O)CC2=CC=CC=C2)CC |
Origin of Product |
United States |
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